molecular formula C13H16ClNO2 B2645604 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride CAS No. 2344685-54-5

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride

Cat. No.: B2645604
CAS No.: 2344685-54-5
M. Wt: 253.73
InChI Key: GKMIISJJPLJXAM-UHFFFAOYSA-N
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Description

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride is a chemical compound with the molecular formula C13H15NO2·HCl. It is known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a cycloaddition reaction, where a suitable azomethine ylide is reacted with a dipolarophile to form the bicyclic structure . The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions with optimized conditions for maximum efficiency. The process may include steps such as purification and crystallization to obtain the hydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-13-11-7-14(8-12(13)16-9-11)6-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMIISJJPLJXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(C2=O)CN1CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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